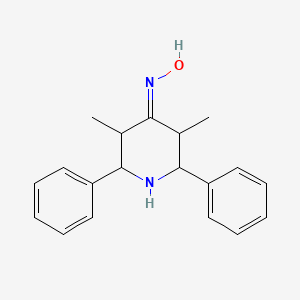
1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione, also known as Fluorescein, is a synthetic organic compound that belongs to the xanthene dye family. It has been widely used in scientific research as a fluorescent probe due to its unique optical properties. Fluorescein is a highly versatile compound that has numerous applications in various fields, including biochemistry, cell biology, and medical diagnostics.
作用機序
1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione works by absorbing light at a specific wavelength and emitting light at a longer wavelength. This process is known as fluorescence. This compound has a high quantum yield, which means that it emits a large amount of light per unit of absorbed light. This property makes it an ideal fluorescent probe for scientific research.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic. However, it should be handled with care as it may cause skin and eye irritation.
実験室実験の利点と制限
One of the main advantages of using 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione in lab experiments is its high sensitivity and specificity. It can detect small changes in biological processes and can be used to study complex cellular pathways. Another advantage is its low cost and availability. This compound is readily available and can be purchased from various chemical suppliers. However, one of the limitations of using this compound is its photobleaching property. It can lose its fluorescence over time due to exposure to light.
将来の方向性
There are numerous future directions for the use of 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione in scientific research. One direction is the development of new fluorescent probes with improved optical properties. Another direction is the use of this compound in medical diagnostics, including the detection of cancer and other diseases. Additionally, this compound could be used in the development of new drugs and therapies. Overall, this compound has a bright future in scientific research and medical diagnostics.
合成法
1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione can be synthesized through several methods, including the classic synthesis method, the acid-catalyzed synthesis method, and the microwave-assisted synthesis method. The classic synthesis method involves the reaction of phthalic anhydride with resorcinol in the presence of sulfuric acid. The acid-catalyzed synthesis method involves the reaction of phthalic anhydride with resorcinol in the presence of concentrated sulfuric acid. The microwave-assisted synthesis method involves the reaction of phthalic anhydride with resorcinol in the presence of a solvent and a microwave source.
科学的研究の応用
1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione has been used extensively in scientific research as a fluorescent probe due to its unique optical properties. It has been used to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. This compound has also been used in medical diagnostics, including the detection of tumors and the visualization of blood vessels.
特性
IUPAC Name |
1-phenyl-2-(9H-xanthen-9-yl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-15(24)21(23(25)16-9-3-2-4-10-16)22-17-11-5-7-13-19(17)26-20-14-8-6-12-18(20)22/h2-14,21-22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXCYSURNXIYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-butoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(octyloxy)benzoate](/img/structure/B5208681.png)

![N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5208702.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5208714.png)
![4-bromo-N-{3-[(4-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5208718.png)
![2-{2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208719.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B5208728.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-pyridinamine](/img/structure/B5208730.png)
![4-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5208731.png)

![N-(3-methylphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5208743.png)
![2-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5208755.png)
![4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5208781.png)
